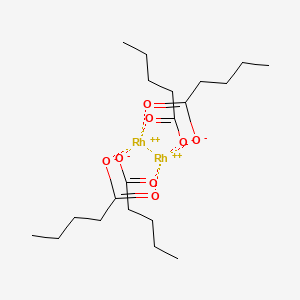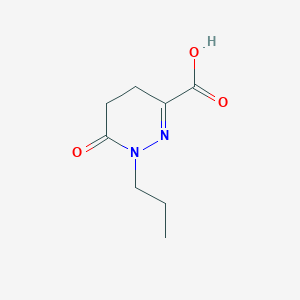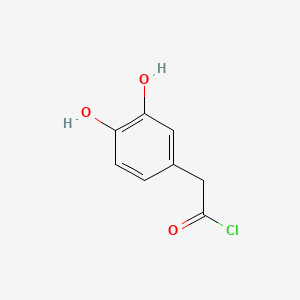
3-(3-Chloro-2-methylpropyl)oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chloro-2-methylpropyl)oxane is an organic compound with the molecular formula C₉H₁₇ClO It is a derivative of oxane, featuring a chloro-substituted alkyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-2-methylpropyl)oxane typically involves the reaction of 3-chloro-2-methylpropyl alcohol with oxirane under acidic or basic conditions. The reaction is carried out in the presence of a catalyst such as sulfuric acid or sodium hydroxide to facilitate the ring-opening of oxirane and subsequent formation of the oxane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The process is optimized to achieve high yields and purity, often incorporating distillation or crystallization steps to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Chloro-2-methylpropyl)oxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of 3-(3-hydroxy-2-methylpropyl)oxane, 3-(3-amino-2-methylpropyl)oxane, or 3-(3-mercapto-2-methylpropyl)oxane.
Oxidation: Formation of 3-(3-chloro-2-methylpropyl)oxanone or 3-(3-chloro-2-methylpropyl)oxanoic acid.
Reduction: Formation of 3-(3-methylpropyl)oxane or 3-(3-hydroxy-2-methylpropyl)oxane.
Wissenschaftliche Forschungsanwendungen
3-(3-Chloro-2-methylpropyl)oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3-Chloro-2-methylpropyl)oxane involves its interaction with molecular targets such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, altering the activity of target molecules. The oxane ring provides structural stability and influences the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Chloro-2-methylpropyl)oxirane: Similar structure but with an oxirane ring instead of oxane.
3-(3-Chloro-2-methylpropyl)butane: Lacks the oxane ring, making it less reactive in certain reactions.
3-(3-Chloro-2-methylpropyl)cyclohexane: Contains a cyclohexane ring, leading to different chemical properties.
Uniqueness
3-(3-Chloro-2-methylpropyl)oxane is unique due to its combination of a chloro-substituted alkyl chain and an oxane ring. This structure imparts specific reactivity and stability, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H17ClO |
|---|---|
Molekulargewicht |
176.68 g/mol |
IUPAC-Name |
3-(3-chloro-2-methylpropyl)oxane |
InChI |
InChI=1S/C9H17ClO/c1-8(6-10)5-9-3-2-4-11-7-9/h8-9H,2-7H2,1H3 |
InChI-Schlüssel |
BYQBQOMDMGMHGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1CCCOC1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-Phenoxyphenyl)methyl]pyrrolidine](/img/structure/B13158147.png)


![Methyl 1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13158161.png)
![N-[1-(aminomethyl)cyclopropyl]acetamide](/img/structure/B13158168.png)




![4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13158208.png)


![2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride](/img/structure/B13158240.png)
